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Compound of Interest

Compound Name: Allyldiphenylphosphine oxide

Cat. No.: B1266638

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
allyldiphenylphosphine oxide, a key organophosphorus compound with applications in
organic synthesis and materials science. This document presents tabulated nuclear magnetic
resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for spectral
acquisition, and logical diagrams illustrating the workflow of spectral analysis and the
relationship between spectral data and molecular structure.

Spectroscopic Data

The following tables summarize the key *H NMR, 13C NMR, 3P NMR, and IR spectral data for
allyldiphenylphosphine oxide.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H NMR Spectral Data of Allyldiphenylphosphine Oxide (CDCIs)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1266638?utm_src=pdf-interest
https://www.benchchem.com/product/b1266638?utm_src=pdf-body
https://www.benchchem.com/product/b1266638?utm_src=pdf-body
https://www.benchchem.com/product/b1266638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.71-7.66 4H, Aromatic

7.52-7.42 6H, Aromatic

5.85-5.71 1H, -CH=CHz2

5.24 -5.15 2H, -CH=CH:z

3.24 - 3.16 2H, P-CH2-

Table 2: 13C NMR Spectral Data of Allyldiphenylphosphine Oxide (CDCIs)[1]

Chemical Shift (6) ppm

Coupling Constant (J) Hz Assignment

132.7 (d) JP-C =98.4 Aromatic C (ipso)
131.7 (d) JP-C=26 Aromatic C
130.6 (d) JP-C=9.3 Aromatic C
128.6 (d) JP-C=11.6 Aromatic C
128.4 (d) JP-C=6.8 -CH=CH:

119.5 (d) JP-C=11.0 -CH=CH:

37.8 (d) JP-C = 66.8 P-CH:-

Table 3: 3P NMR Spectral Data of Allyldiphenylphosphine Oxide (CDClIs)[1]

Chemical Shift (d) ppm

32.0

Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Bands of Allyldiphenylphosphine Oxide[2]
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Wavenumber (cm~?) Assignment

1640 C=C stretch

1436 P-Ph stretch

1178 P=0 stretch

1100 C-H bend (aromatic)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of
allyldiphenylphosphine oxide.

NMR Spectroscopy

Obijective: To obtain high-resolution *H, 13C, and 3P NMR spectra of allyldiphenylphosphine
oxide.

Materials and Equipment:

Allyldiphenylphosphine oxide sample

Deuterated chloroform (CDCIls) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz)[1]

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of allyldiphenylphosphine oxide in
0.6-0.7 mL of CDCls containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Tune and match the probe for the respective nuclei (*H, 13C, 3'P).
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o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

o Alonger acquisition time and a greater number of scans will be necessary due to the low
natural abundance of 13C.

31P NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range for phosphine oxides (e.g., 0-50 ppm).
Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase the spectra and perform baseline correction.

o Calibrate the chemical shifts using the TMS signal (0.00 ppm for *H and 3C) or an external
standard for 3*P.

o Integrate the signals in the *H NMR spectrum and determine the multiplicities and coupling
constants.
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Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of allyldiphenylphosphine oxide to
identify characteristic functional groups.

Materials and Equipment:

Allyldiphenylphosphine oxide sample

Potassium bromide (KBr) (IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer (e.g., PerkinElmer, Thermo Nicolet)
Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of allyldiphenylphosphine oxide with approximately 100-
200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Spectral Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

o

Record a background spectrum of the empty sample compartment.

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

[¢]

Collect a sufficient number of scans to obtain a high-quality spectrum.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical
connections between spectroscopic data and the molecular structure of
allyldiphenylphosphine oxide.
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Caption: Experimental workflow for spectral analysis.
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Caption: Relationship between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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